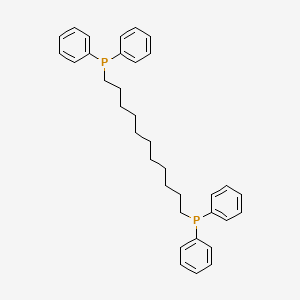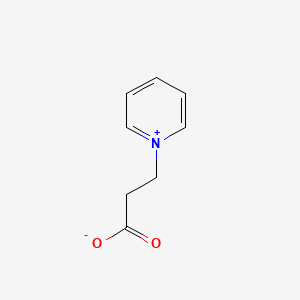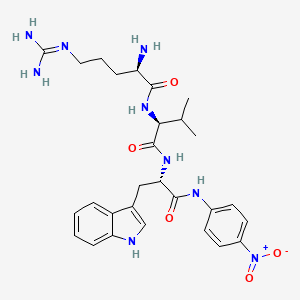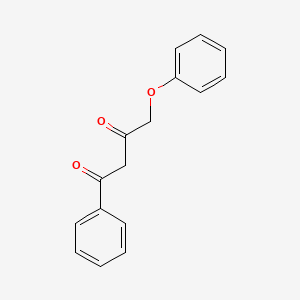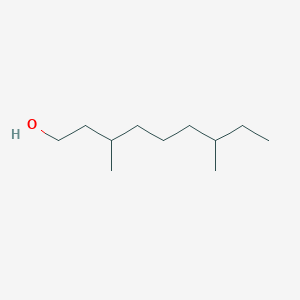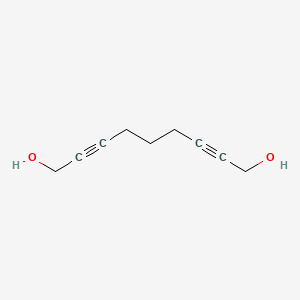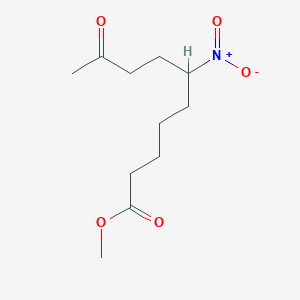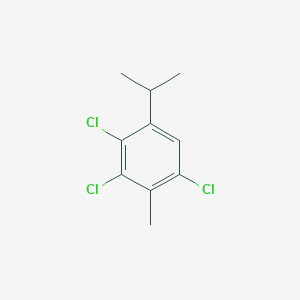
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)-: is an aromatic compound with a complex structure. It is characterized by the presence of three chlorine atoms, one methyl group, and one isopropyl group attached to a benzene ring. This compound is part of a larger family of chlorinated benzenes, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- typically involves the chlorination of a suitable precursor, such as a methylbenzene derivative. The reaction conditions often include the use of chlorine gas in the presence of a catalyst like iron or aluminum chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, starting with the chlorination of toluene or other methylbenzene derivatives. The process is carefully controlled to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions:
Chlorine gas (Cl2): for chlorination reactions.
Iron or aluminum chloride (FeCl3 or AlCl3): as catalysts for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: such as hydrogen gas (H2) in the presence of a catalyst for reduction reactions.
Major Products:
Chlorinated benzoic acids: from oxidation reactions.
Less chlorinated benzene derivatives: from reduction reactions.
Aplicaciones Científicas De Investigación
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, attacking nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparación Con Compuestos Similares
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-
- Benzene, 1,2,3,4-tetramethyl-5-(1-methylethyl)-
Comparison:
- Uniqueness: Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- is unique due to its specific arrangement of chlorine, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
- Reactivity: The presence of three chlorine atoms makes it more reactive in substitution reactions compared to compounds with fewer chlorine atoms.
- Applications: Its specific structure makes it suitable for certain industrial and research applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
81686-42-2 |
|---|---|
Fórmula molecular |
C10H11Cl3 |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
1,3,4-trichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5H,1-3H3 |
Clave InChI |
CDLDTGHBNBRCCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Cl)Cl)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


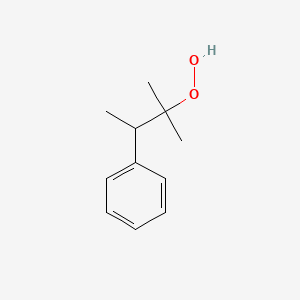
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)

![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
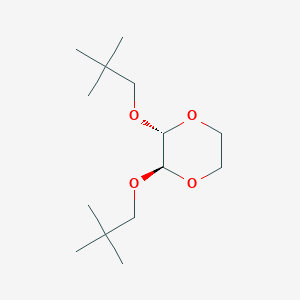

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
